molecular formula C7H5F3N2O B11907090 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone CAS No. 878760-55-5

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone

Cat. No.: B11907090
CAS No.: 878760-55-5
M. Wt: 190.12 g/mol
InChI Key: XVWNGJRLBWKLHD-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is an organic compound with the molecular formula C7H5F3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in various chemical and pharmaceutical applications .

Properties

CAS No.

878760-55-5

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-11-6(12-5)7(8,9)10/h2-3H,1H3

InChI Key

XVWNGJRLBWKLHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)C(F)(F)F

Origin of Product

United States

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